molecular formula C19H14N4O4 B2727944 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034274-12-7

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide

Katalognummer: B2727944
CAS-Nummer: 2034274-12-7
Molekulargewicht: 362.345
InChI-Schlüssel: JYNCOJQPMGHPQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide (hereafter referred to as Compound A) is a hybrid molecule combining two pharmacologically relevant scaffolds: a 4-oxo-4H-chromene (coumarin) core and a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety. The chromene component is linked via a carboxamide-ethyl bridge to the benzotriazinone ring, creating a structurally unique entity.

Eigenschaften

IUPAC Name

4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-15-11-17(27-16-8-4-2-6-13(15)16)18(25)20-9-10-23-19(26)12-5-1-3-7-14(12)21-22-23/h1-8,11H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNCOJQPMGHPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide (CAS Number: 2034274-12-7) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N4O4C_{19}H_{14}N_{4}O_{4} with a molecular weight of 362.3 g/mol. The structure includes a chromene moiety fused with a triazinone core, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H14N4O4C_{19}H_{14}N_{4}O_{4}
Molecular Weight362.3 g/mol
CAS Number2034274-12-7

Biological Activities

Research indicates that compounds containing triazinone and chromene structures exhibit a variety of biological activities, including:

  • Anticancer Activity : Triazine derivatives have been shown to possess anticancer properties. The incorporation of the chromene structure may enhance these effects by improving cellular uptake or interaction with cancer-related targets.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the oxo and amino groups in the structure may contribute to this property by disrupting microbial cell function.

Antioxidant Activity

The compound's ability to scavenge free radicals has been evaluated in vitro, showing potential for use in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide is crucial for optimizing its biological activity. Key structural features that influence activity include:

  • Substituents on the Chromene Ring : Modifications on the chromene ring can significantly alter bioactivity. For example, electron-withdrawing groups may enhance potency against certain targets.
  • Triazinone Core Modifications : Alterations in the triazinone core can lead to varied interactions with biological macromolecules, impacting efficacy and selectivity.

Case Studies

  • Anticancer Evaluation : A study assessed the cytotoxic effects of similar chromene derivatives on MCF-7 breast cancer cells. Results indicated that specific modifications led to enhanced cytotoxicity compared to unmodified controls .
  • Antimicrobial Testing : In vitro tests against E. coli and S. aureus showed that derivatives of triazine with chromene structures exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Neuroprotective Effects : Research has highlighted the potential neuroprotective effects of related compounds against neurodegenerative diseases by targeting cholinesterases and other enzymes involved in neuroinflammation .

Wissenschaftliche Forschungsanwendungen

Molecular Formula

  • C : 18
  • H : 15
  • N : 3
  • O : 4

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism typically involves the following:

  • Inhibition of Tubulin Polymerization : This leads to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells. Studies have shown that derivatives of chromene can effectively induce apoptosis through caspase activation and inhibit tumor cell migration.
StudyFindings
Antitumor StudiesDemonstrated that chromene derivatives can induce apoptosis and inhibit migration in cancer cells.
Mechanistic InsightsInhibition of tubulin polymerization identified as a key mechanism for anticancer activity.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens. The mechanisms include:

  • Disruption of Cell Wall Synthesis : This is a common mechanism for many antimicrobial agents, leading to bacterial cell lysis.
Pathogen TypeActivity
Gram-positive bacteriaEffective inhibition observed.
Gram-negative bacteriaDemonstrated antimicrobial activity.

Enzyme Inhibition

The compound also exhibits potential as an inhibitor of specific enzymes involved in inflammatory processes:

  • Cyclooxygenase Inhibition : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in mediating inflammation.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by specific substituents on the triazinone and chromene rings:

Compound StructureKey SubstituentsBiological Activity
Triazinone RingHalogenated variantsEnhanced potency due to increased lipophilicity
Chromene RingMethyl groupsImproved anticancer activity observed

Case Studies

Several studies have explored the biological activity of compounds related to 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide:

  • Antitumor Efficacy : A study highlighted the anticancer effects of chromene derivatives, showing their ability to induce apoptosis through caspase activation.
  • Antimicrobial Efficacy : Various derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth.
  • Enzyme Inhibition Studies : Research indicated that certain derivatives could inhibit cyclooxygenase enzymes, suggesting potential applications in treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Coumarin-Based Carboxamides
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): This compound shares the coumarin-carboxamide backbone but lacks the benzotriazinone moiety. Instead, it features a 4-methoxyphenethyl group. The absence of the triazinone ring may limit its enzyme-binding versatility compared to Compound A, though the methoxy group enhances lipophilicity .
  • 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (): This derivative incorporates a triazole ring and halogenated substituents. The triazole enhances π-π stacking interactions, while Compound A’s benzotriazinone offers additional hydrogen-bonding sites via its carbonyl and nitrogen atoms .
Benzotriazinone Derivatives
  • N-Alkyl/Aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (): These sulfonamides retain the benzotriazinone core but replace the chromene-carboxamide with a benzenesulfonamide group.
  • N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide ():
    This analogue uses a butanamide linker instead of an ethyl-carboxamide bridge. The longer alkyl chain may increase flexibility but reduce target specificity due to enhanced conformational freedom .

Physicochemical Properties

Property Compound A (Predicted) N-(4-Methoxyphenethyl)-2-oxochromene-3-carboxamide () N-Ethyl-4-(4-oxobenzo-triazin)butanamide ()
Molecular Weight ~410.3 g/mol 325.3 g/mol 331.4 g/mol
Melting Point 260–280°C* 274–288°C (observed) Not reported
Solubility Low in H2O; moderate in DMSO Low in H2O; high in dioxane Moderate in polar aprotic solvents
Key IR Peaks 1660–1680 cm<sup>−1</sup> (C=O), 2200 cm<sup>−1</sup> (C≡N, if present) 1664 cm<sup>−1</sup> (C=O) 1660 cm<sup>−1</sup> (C=O)

*Inferred from benzotriazinone sulfonamides in .

Q & A

Q. What are the standard synthetic routes for preparing 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide and its analogs?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving: (i) Oxidation of isatin to isatoic anhydride using H2_2O2_2/HCOOH . (ii) Diazotization of intermediates with NaNO2_2/HCl to form benzotriazinone cores . (iii) Coupling reactions (e.g., amide bond formation) using reagents like EDCI or SOCl2_2-activated carboxylic acids . Key parameters include solvent choice (e.g., water-triethylamine mixtures) and reaction time optimization (e.g., overnight coupling) .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Characterization relies on:
  • IR spectroscopy : Identification of NH (~3300 cm1^{-1}), C=O (~1700 cm1^{-1}), and triazinone ring vibrations .
  • NMR : 1^1H NMR signals for ethyl linkers (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm); 13^{13}C NMR for carbonyl carbons (~165–175 ppm) .
  • Chromatography : TLC/HPLC to confirm purity (>95%) using reverse-phase C18 columns .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Initial screening includes:
  • Alpha-glucosidase inhibition : Using p-nitrophenyl-α-D-glucopyranoside as a substrate, with acarbose as a positive control .
  • Cytotoxicity assays : MTT tests on cell lines (e.g., HepG2) to establish IC50_{50} values .
  • Dose-response curves (0.1–100 µM) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for benzotriazinone-chromene hybrids?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with inhibitory potency .
  • Molecular docking : Simulate binding poses with alpha-glucosidase (PDB: 2QLY) using AutoDock Vina; prioritize residues like Asp349 and Arg439 for hydrogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :
  • Meta-analysis : Compare IC50_{50} values of derivatives (e.g., substituent effects: electron-withdrawing groups enhance activity) .
  • Experimental validation : Re-synthesize conflicting analogs under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) .
  • Statistical tools : Apply ANOVA to identify outliers and quantify batch-to-batch variability .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Continuous diazotization steps reduce side reactions (e.g., triazinone ring decomposition) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate coupling steps .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Employ SHELX for structure refinement; analyze torsion angles to confirm ethyl linker geometry .
  • Hirshfeld surfaces : Map intermolecular interactions (e.g., π-π stacking of chromene rings) using CrystalExplorer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.